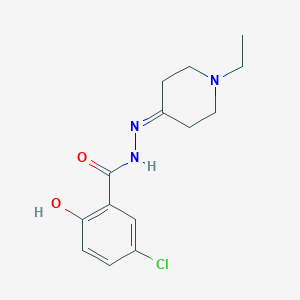![molecular formula C18H17IN4O3 B449790 N'~2~-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-[(4-IODOPHENOXY)METHYL]-2-FUROHYDRAZIDE](/img/structure/B449790.png)
N'~2~-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-[(4-IODOPHENOXY)METHYL]-2-FUROHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-[(4-iodophenoxy)methyl]-2-furohydrazide is a complex organic compound that features a pyrazole ring, a furan ring, and an iodophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-[(4-iodophenoxy)methyl]-2-furohydrazide typically involves multiple steps. One common method includes the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 5-[(4-iodophenoxy)methyl]-2-furohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.
化学反応の分析
Types of Reactions
N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-[(4-iodophenoxy)methyl]-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-[(4-iodophenoxy)methyl]-2-furohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and photovoltaic materials.
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-[(4-iodophenoxy)methyl]-2-furohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
- N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-[(4-iodophenoxy)methyl]-2-furohydrazide
- N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-[(4-chlorophenoxy)methyl]-2-furohydrazide
Uniqueness
N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-[(4-iodophenoxy)methyl]-2-furohydrazide is unique due to the presence of the iodophenoxy group, which can enhance its reactivity and binding affinity in biological systems. This makes it a valuable compound for specific applications where high reactivity and specificity are required.
特性
分子式 |
C18H17IN4O3 |
|---|---|
分子量 |
464.3g/mol |
IUPAC名 |
N-[(Z)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-5-[(4-iodophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H17IN4O3/c1-12-13(10-23(2)22-12)9-20-21-18(24)17-8-7-16(26-17)11-25-15-5-3-14(19)4-6-15/h3-10H,11H2,1-2H3,(H,21,24)/b20-9- |
InChIキー |
GIUCUYDBNSNCBK-UKWGHVSLSA-N |
異性体SMILES |
CC1=NN(C=C1/C=N\NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)I)C |
SMILES |
CC1=NN(C=C1C=NNC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)I)C |
正規SMILES |
CC1=NN(C=C1C=NNC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(5-ethyl-2-thienyl)methylene]-3,5-dihydroxybenzohydrazide](/img/structure/B449708.png)
![2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-4-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B449710.png)
![5-[(3,4-dimethylphenoxy)methyl]-N'-(2-methoxybenzylidene)-2-furohydrazide](/img/structure/B449712.png)
![N'-bicyclo[3.2.0]hept-2-en-6-ylidene-1H-indole-3-carbohydrazide](/img/structure/B449713.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B449714.png)
![(2E)-2-[3-methoxy-4-(propan-2-yloxy)benzylidene]hydrazinecarboxamide](/img/structure/B449717.png)
![4-[(4-chlorophenoxy)methyl]-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B449718.png)
![N-{4-nitro-2-methylphenyl}-4-[2-({5-nitro-2-thienyl}methylene)hydrazino]-4-oxobutanamide](/img/structure/B449720.png)
![2-Amino-1-{3-nitrophenyl}-4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B449723.png)
![4-[2-(5-bromo-2,4-dimethoxybenzylidene)hydrazino]-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B449724.png)

![N'-(2-METHOXYPHENYL)-N-[1-(3-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA](/img/structure/B449729.png)
![4-bromo-N'-[2-methyl-1-(2-thienyl)propylidene]benzenesulfonohydrazide](/img/structure/B449731.png)
